4-(4-Ethylpiperazin-1-yl)-3-fluorobenzoic acid hydrochloride
Overview
Description
“4-(4-Ethylpiperazin-1-yl)-3-fluorobenzoic acid hydrochloride” is a chemical compound with the CAS Number: 940284-81-1 . It has a molecular weight of 270.76 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of piperazine derivatives, which this compound is a part of, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18N2O2.ClH/c1-2-14-7-9-15 (10-8-14)12-5-3-11 (4-6-12)13 (16)17;/h3-6H,2,7-10H2,1H3, (H,16,17);1H . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications
Antimicrobial Activity
Research on derivatives and related compounds of 4-(4-ethylpiperazin-1-yl)-3-fluorobenzoic acid hydrochloride shows promising antimicrobial properties. For instance, compounds synthesized from related chemical structures demonstrated high anti-Mycobacterium smegmatis activity, indicating potential applications in treating bacterial infections (Yolal et al., 2012). Another study highlighted the synthesis of new fluoroalkylated dihydroazolo[1,5-a]pyrimidines, showcasing their ring-chain isomerism and hinting at their potential in antituberculosis activity (Goryaeva et al., 2009).
Antitumor and Antimycobacterial Effects
Compounds related to this compound have been studied for their antitumor and antimycobacterial effects. A series of amino acid ester derivatives containing 5-fluorouracil showed inhibitory effects against liver cancer, suggesting a pathway for the development of new cancer treatments (Xiong et al., 2009). Additionally, derivatives have been synthesized aiming at evaluating their antimycobacterial activity towards Mycobacterium tuberculosis H37Rv, with certain compounds exhibiting significant inhibitory activity (Koçyiğit-Kaymakçıoğlu et al., 2009).
Chemical Synthesis and Characterization
Studies have focused on the chemical synthesis and characterization of this compound and its derivatives. Techniques such as microwave-assisted synthesis have been employed to create new series of compounds, highlighting the versatility of this chemical structure in generating bioactive molecules (Menteşe et al., 2015). Another research demonstrated the synthesis of novel 8-nitro-substituted 1,3-benzothiazin-4-ones from 2,6-difluorobenzoic acid, showcasing the compound's potential in developing new therapeutic agents (Nosova et al., 2020).
Safety and Hazards
The compound has been classified with the following hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Properties
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-3-fluorobenzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2.ClH/c1-2-15-5-7-16(8-6-15)12-4-3-10(13(17)18)9-11(12)14;/h3-4,9H,2,5-8H2,1H3,(H,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKZOCJPISHOEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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